molecular formula C9H12O2S2 B14244516 (2R)-2-(1,3-Dithian-2-yl)-2,3-dihydro-4H-pyran-4-one CAS No. 189623-57-2

(2R)-2-(1,3-Dithian-2-yl)-2,3-dihydro-4H-pyran-4-one

Cat. No.: B14244516
CAS No.: 189623-57-2
M. Wt: 216.3 g/mol
InChI Key: AZOJDYCAWDSKPS-MRVPVSSYSA-N
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Description

(2R)-2-(1,3-Dithian-2-yl)-2,3-dihydro-4H-pyran-4-one is a heterocyclic compound that features both a dithiane and a dihydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(1,3-Dithian-2-yl)-2,3-dihydro-4H-pyran-4-one typically involves the formation of the dithiane ring followed by the construction of the dihydropyran ring. One common method involves the reaction of a suitable aldehyde with 1,3-propanedithiol in the presence of a Lewis acid to form the dithiane ring. This intermediate can then undergo further reactions to form the dihydropyran ring under specific conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(1,3-Dithian-2-yl)-2,3-dihydro-4H-pyran-4-one can undergo various types of chemical reactions, including:

    Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the dithiane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted dithiane derivatives.

Scientific Research Applications

(2R)-2-(1,3-Dithian-2-yl)-2,3-dihydro-4H-pyran-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural properties.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-(1,3-Dithian-2-yl)-2,3-dihydro-4H-pyran-4-one involves its interaction with various molecular targets. The dithiane ring can act as a nucleophile, participating in various chemical reactions. The dihydropyran ring can also interact with biological molecules, potentially affecting enzyme activity and other biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-(1,3-Dithian-2-yl)-2,3-dihydro-4H-pyran-4-one is unique due to the presence of both a dithiane and a dihydropyran ring in its structure. This combination of rings imparts unique chemical and physical properties, making it a valuable compound for various applications in scientific research.

Properties

CAS No.

189623-57-2

Molecular Formula

C9H12O2S2

Molecular Weight

216.3 g/mol

IUPAC Name

(2R)-2-(1,3-dithian-2-yl)-2,3-dihydropyran-4-one

InChI

InChI=1S/C9H12O2S2/c10-7-2-3-11-8(6-7)9-12-4-1-5-13-9/h2-3,8-9H,1,4-6H2/t8-/m1/s1

InChI Key

AZOJDYCAWDSKPS-MRVPVSSYSA-N

Isomeric SMILES

C1CSC(SC1)[C@H]2CC(=O)C=CO2

Canonical SMILES

C1CSC(SC1)C2CC(=O)C=CO2

Origin of Product

United States

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